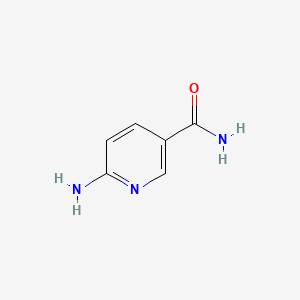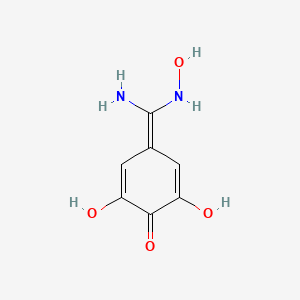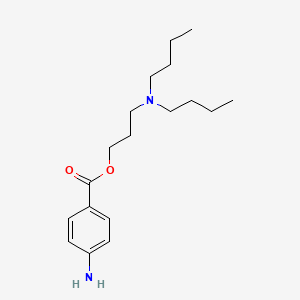
布他卡因
描述
Butacaine is a small molecule that is approved for veterinary use . It is a white crystalline ester used as a local anesthetic .
Synthesis Analysis
The synthesis of Butacaine involves several steps. The addition of metallic sodium is added to a mixture of allyl alcohol and N,N-dibutylamine, which gives the conjugate addition product and hence 3-dibutylamino-1-propanol . Esterification of this intermediate with para-nitrobenzoyl chloride gives a compound, which upon reduction of the nitro group, completes the synthesis of Butacaine .
Molecular Structure Analysis
The molecular structure of Butacaine is C18H30N2O2 . Its average weight is 306.45 and its mono-isotopic weight is 306.230728214 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Butacaine have been described in the Synthesis Analysis section. The degradation of a pharmaceutical product like Butacaine includes a variety of chemical reactions initiated by different factors including pH, temperature, and light .
Physical And Chemical Properties Analysis
Butacaine is a white crystalline ester . Its chemical formula is C18H30N2O2 and it has a molar mass of 306.443 g/mol .
科学研究应用
C18H30N2O2 C_{18}H_{30}N_{2}O_{2} C18H30N2O2
and a molecular weight of 306.4430 . It has various applications in scientific research, particularly in the synthesis of high-value amides and esters. Below is a comprehensive analysis of Butacaine’s applications across different fields:Chemo-Enzymatic Synthesis
Butacaine is used in the flow-based chemo-enzymatic synthesis of active pharmaceutical ingredients (APIs). This process employs a bioreactor with immobilized acyltransferase from Mycobacterium smegmatis (MsAcT) to efficiently prepare amide and ester intermediates on a gram scale. The use of immobilized MsAcT in pure organic solvents demonstrates high stability and reusability, making it a valuable tool in pharmaceutical manufacturing .
Local Anesthesia
In medical research, Butacaine serves as a local anesthetic agent. It acts on nerve endings or around nerve trunks, binding to specific sodium ion (Na+) channel sites on the nerve membrane to temporarily relieve pain. This application is crucial in fields like stomatology, ophthalmology, gynecology, and surgery .
Continuous Flow Biocatalysis
The compound is part of a growing trend in the use of enzymes in continuously operated flow reactors, known as continuous flow biocatalysis . This method is gaining traction due to its efficiency and the sustainable processing it offers for the synthesis of fine chemicals, including drug substances .
Enzyme Immobilization
Research into the immobilization of enzymes for catalytic purposes often involves compounds like Butacaine. The immobilization process is key to enhancing the stability and reusability of enzymes, which is beneficial for industrial-scale synthesis and environmental sustainability .
Pharmaceutical Intermediates
Butacaine is also used in the synthesis of pharmaceutical intermediates. These intermediates are crucial for the development of new drugs and treatments, making Butacaine an important compound in drug discovery and development processes .
Pain Management Studies
Studies on pain management and control mechanisms often utilize local anesthetics like Butacaine to understand pain pathways and develop new analgesic drugs. This research has implications for improving patient care and developing targeted therapies .
未来方向
The future of Butacaine and similar compounds may lie in the field of flow chemistry and biocatalysis. The development of chemo-enzymatic flow-based routes represents an innovative strategy for the obtainment of APIs by combining the advantages of the flexibility of chemical reactions with the high efficiency, regio-, chemo- and stereo-selectivity of enzymatic biotransformations .
属性
IUPAC Name |
3-(dibutylamino)propyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFWVSGBVLEQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045300 | |
| Record name | Butacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Butacaine | |
CAS RN |
149-16-6 | |
| Record name | Butacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | butacaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84S23CGJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does butacaine exert its local anesthetic effect?
A1: Butacaine, like other local anesthetics, primarily works by reversibly binding to sodium channels on nerve cell membranes. This binding blocks the influx of sodium ions, which are essential for generating nerve impulses. [, ] As a result, the transmission of pain signals to the brain is disrupted, leading to a localized loss of sensation.
Q2: Does butacaine affect other ion channels besides sodium channels?
A2: While its primary target is the sodium channel, research suggests that butacaine can also interact with other ion channels. For example, it has been shown to inhibit potassium exchange in muscle cells, although the blockade is asymmetrical, affecting potassium efflux more than influx. [] Additionally, butacaine inhibits proton translocation across the inner mitochondrial membrane, affecting proton influx facilitated by protonophores and the ATPase complex during state III respiration. [, ]
Q3: What is the role of lipid-protein interactions in butacaine's mechanism of action?
A3: Butacaine is thought to interact with membrane lipids, influencing the activity of membrane-bound proteins like ion channels. Studies have shown that butacaine can penetrate phosphatidylcholine monolayers, which are major components of cell membranes. [, ] This interaction is thought to contribute to its inhibitory effects on cellular ion fluxes and may be essential for its anesthetic action. []
Q4: What is the molecular formula and weight of butacaine?
A4: Butacaine has a molecular formula of C18H30N2O2 and a molecular weight of 306.44 g/mol.
Q5: Is there any spectroscopic data available for butacaine?
A5: While specific spectroscopic data from the provided papers wasn't detailed, various analytical techniques are employed to characterize and quantify butacaine. These include gas chromatography [], high-performance liquid chromatography (HPLC) [], and titrimetry. [] UV-Vis spectrophotometry is also utilized in studies analyzing its interaction with enzymes. []
Q6: Can butacaine be formulated in lipid emulsions?
A7: Yes, butacaine can be formulated in lipid emulsions. In fact, studies have compared the pharmacological effects of butacaine formulated in soya bean oil emulsions and water solutions. [] While the emulsion formulations showed a slower release of butacaine, potentially leading to prolonged local anesthetic effects, they exhibited lower smooth muscle relaxation compared to water solutions. []
Q7: Are there any modifications to the butacaine structure that could potentially improve its properties?
A7: While the provided research doesn’t directly explore specific modifications, altering the alkyl chain length or the substituents on the aromatic ring could potentially impact its physicochemical properties like lipophilicity, thereby influencing its potency, duration of action, and toxicity.
Q8: How is butacaine metabolized and eliminated from the body?
A8: While the provided papers don't detail butacaine's specific metabolic pathways, being an ester-type local anesthetic, it's likely metabolized by plasma esterases, primarily butyrylcholinesterase. The metabolites are then likely excreted in the urine.
Q9: Are there any long-term toxicity concerns associated with butacaine use?
A9: The provided research primarily focuses on butacaine's acute effects and doesn't provide detailed information on its long-term toxicity.
Q10: What are the typical routes of administration for butacaine?
A14: Butacaine is most commonly administered topically for procedures involving the eye, nose, throat, and skin. [, , ] It's also been investigated for use in transdermal drug delivery systems to achieve prolonged drug administration. []
Q11: What analytical techniques are commonly used to quantify butacaine in biological samples?
A17: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying butacaine and its metabolites in biological samples like plasma. [] Gas chromatography can also be utilized, particularly when analyzing its presence in complex formulations like aerosols. []
Q12: Is there any information available on the environmental fate and potential ecotoxicological effects of butacaine?
A12: The provided research primarily focuses on the biochemical and pharmacological aspects of butacaine and doesn't provide specific details on its environmental impact or degradation pathways.
Q13: What are some alternative local anesthetics that are available and how do they compare to butacaine in terms of efficacy and safety?
A19: Numerous alternative local anesthetics are available, each with its own advantages and disadvantages. Common alternatives include lidocaine, procaine, tetracaine, and bupivacaine. These agents differ in their potencies, durations of action, and potential for adverse effects. The choice of which local anesthetic to use depends on the specific clinical situation and the patient's individual needs. [, , , , ]
Q14: When was butacaine first synthesized and introduced into clinical practice?
A20: While the provided papers don't explicitly mention the exact date of its initial synthesis, one paper references its introduction in a repository form with heparin in 1925. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)
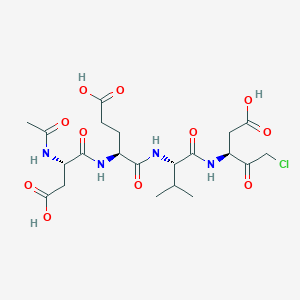
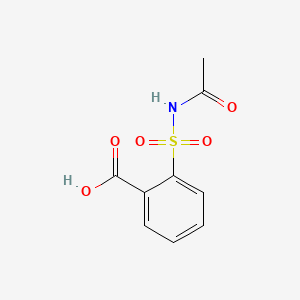

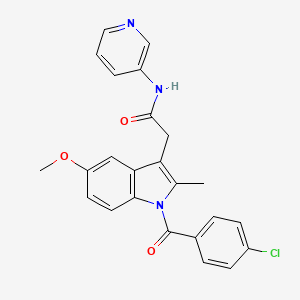
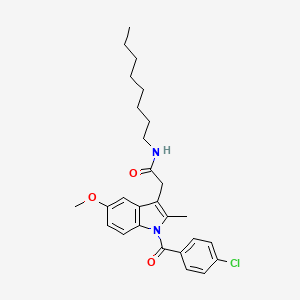
![(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid](/img/structure/B1662394.png)
![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)
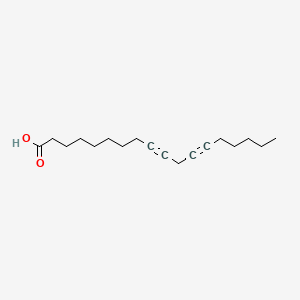
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
